2-(Benzenesulfonyl)-2-ethylpentanoic acid
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Overview
Description
2-(Benzenesulfonyl)-2-ethylpentanoic acid is an organic compound that belongs to the class of sulfonic acids It features a benzenesulfonyl group attached to a pentanoic acid backbone, making it a unique molecule with distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-2-ethylpentanoic acid typically involves the sulfonation of benzene followed by subsequent reactions to introduce the ethylpentanoic acid moiety. One common method involves the use of chlorosulfonic acid to sulfonate benzene, forming benzenesulfonic acid. This intermediate can then be reacted with appropriate reagents to introduce the ethylpentanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using sulfuric acid or chlorosulfonic acid, followed by purification steps to isolate the desired product. The reaction conditions are carefully controlled to ensure high yield and purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-2-ethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfinyl compounds, and various substituted benzenesulfonyl derivatives .
Scientific Research Applications
2-(Benzenesulfonyl)-2-ethylpentanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-2-ethylpentanoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form strong bonds with nucleophiles, leading to various biochemical and chemical reactions. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution at the benzylic position .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Chlorosulfonic acid
- Sulfanilic acid
Uniqueness
2-(Benzenesulfonyl)-2-ethylpentanoic acid is unique due to its specific structure, which combines a benzenesulfonyl group with an ethylpentanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
134937-31-8 |
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Molecular Formula |
C13H18O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-ethylpentanoic acid |
InChI |
InChI=1S/C13H18O4S/c1-3-10-13(4-2,12(14)15)18(16,17)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,15) |
InChI Key |
FQIMWCOHBSOKHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(C(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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